molecular formula C14H20N2O4S B2545931 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide CAS No. 1396877-54-5

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide

Cat. No. B2545931
M. Wt: 312.38
InChI Key: KSUWIAFFNYEMLD-UHFFFAOYSA-N
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Description

The compound "N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide" is a structurally complex molecule that appears to be related to various research areas, including the synthesis of indane derivatives, furan annulation, and pharmacological evaluation of piperazine derivatives. The compound features a cyclopropane sulfonamide moiety, a furan ring, and a piperidine ring, which are common structural motifs in medicinal chemistry due to their potential biological activities .

Synthesis Analysis

The synthesis of related compounds often involves cycloaddition reactions or annulation strategies. For instance, an AlCl3-promoted formal [2 + 3]-cycloaddition of 1,1-cyclopropanes with N-benzylic sulfonamides has been developed to construct highly stereoselective indane derivatives . Similarly, the lithio derivative from a phenylsulfonyl cyclopropane reacted with acyl chlorides and acyl imidazoles to yield dihydrofurans, which could be transformed into furans . These methodologies could potentially be adapted for the synthesis of the target compound by incorporating the appropriate furan and piperidine starting materials.

Molecular Structure Analysis

The molecular structure of the compound likely exhibits significant stereochemistry due to the presence of the cyclopropane ring and the piperidine moiety. The stereochemistry can greatly influence the biological activity and selectivity of the compound. In related research, the asymmetric synthesis of cyclopropanes has been achieved using rhodium(II) catalysis, which could be relevant for the enantioselective synthesis of the target compound .

Chemical Reactions Analysis

The compound's reactivity would be influenced by the functional groups present. The furan ring is known for its reactivity in Diels-Alder reactions, while the sulfonamide group is typically more inert but can participate in reactions under certain conditions. The piperidine ring can be involved in various nucleophilic substitution reactions, which could be useful for further derivatization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its functional groups and molecular structure. The presence of the furan and piperidine rings suggests potential for aromaticity and basicity, respectively, which could affect the compound's solubility and stability. The cyclopropane sulfonamide moiety could impart a degree of rigidity to the molecule, influencing its conformational preferences and, consequently, its interaction with biological targets .

Scientific Research Applications

Receptor Ligand Design and Multifunctional Agents

N-alkylation of sulfonamide moieties in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been explored as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach aims to extend a polypharmacological approach to treating complex diseases, with some compounds showing potent and selective antagonistic activities towards the 5-HT7 receptor and others demonstrating multimodal 5-HT/dopamine receptor ligand properties. These findings suggest potential therapeutic applications for CNS disorders, highlighting the importance of N-alkylated arylsulfonamides in developing new treatments (Canale et al., 2016).

PET Imaging for Neuroinflammation

A specific application of furan-carbonyl piperidinyl methyl cyclopropanesulfonamide derivatives has been identified in PET imaging to target the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This application is crucial for noninvasive imaging of reactive microglia and disease-associated microglia contributing to neuroinflammation in vivo. The development of such PET agents is valuable for new therapeutic developments for neuroinflammation, particularly targeting CSF1R, offering noninvasive and repeatable measurements in patients and enabling drug target engagement measurement (Horti et al., 2019).

Cyclization Reactions and Synthesis

Trifluoromethanesulfonic (triflic) acid has been used as a catalyst for inducing overall 5-endo cyclization of homoallylic sulfonamides to yield pyrrolidines, with the sulfonamide group facilitating the efficient formation of polycyclic systems. This method highlights the versatility of sulfonamides in synthetic chemistry, offering pathways to diverse cyclic structures which can have further applications in medicinal chemistry and drug development (Haskins & Knight, 2002).

properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c17-14(12-5-8-20-10-12)16-6-3-11(4-7-16)9-15-21(18,19)13-1-2-13/h5,8,10-11,13,15H,1-4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUWIAFFNYEMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide

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